6-(3-Chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
“6-(3-Chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is a synthetic compound . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Other properties such as melting point and IR spectrum are not explicitly mentioned for this compound, but related compounds have been studied for their physical and chemical properties .
Scientific Research Applications
Synthesis and Chemical Properties
6-(3-Chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a compound within a class of fused heterocycles known for their varied biological properties. These compounds, including [1,2,4]triazolo[1,5-a]pyrimidines, have been extensively studied for their potential in synthesizing new chemical entities with significant biological activities. Their synthesis often involves heteroaromatization techniques or reactions with chlorocarboxylic acid chlorides and other reagents to form novel derivatives (El-Agrody et al., 2001; Chernyshev et al., 2014). These synthetic pathways highlight the compound's role as a precursor in creating more complex molecules with potential applications in medicinal chemistry.
Biological Activities
Research has shown that [1,2,4]triazolo[1,5-a]pyrimidines exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor effects. These compounds are also explored for their potential as herbicides and in the treatment of various diseases such as Alzheimer's and insomnia due to their interactions with different biological targets (Fizer & Slivka, 2016). The versatility in their biological activities makes them an interesting subject for pharmaceutical research, leading to the development of new therapeutic agents.
Advanced Material Synthesis
The structural properties of this compound derivatives allow for their application in the synthesis of advanced materials. These materials might have specific functionalities, such as being components in photostable dyes, electronic materials, or as ligands in coordination chemistry for creating metal-organic frameworks (MOFs). The potential for creating materials with novel properties is significant, given the compound's ability to undergo various chemical transformations.
Catalysis and Chemical Transformations
Some derivatives of [1,2,4]triazolo[1,5-a]pyrimidines have been explored as catalysts or intermediates in chemical transformations. This includes their use in facilitating the synthesis of polycondensed heterocycles or as key intermediates in multicomponent reactions (Gol et al., 2019). The ability of these compounds to act as catalysts in eco-friendly and efficient synthetic pathways opens up new possibilities in green chemistry and sustainable manufacturing processes.
Properties
IUPAC Name |
6-(3-chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c9-3-1-2-7-4-10-8-11-6-12-13(8)5-7/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUIDSLOOHRSMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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